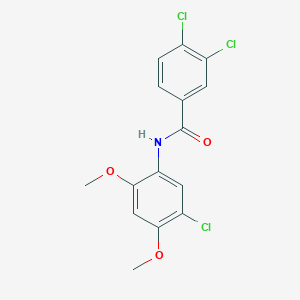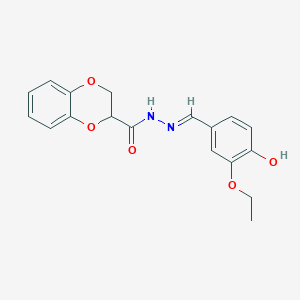![molecular formula C17H25BrN2O2 B6088198 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B6088198.png)
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine in various physiological and pathological conditions.
Mecanismo De Acción
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide works by binding to and blocking the dopamine D1 receptor. This leads to a decrease in the activity of dopamine in the brain, which can have various effects depending on the specific physiological or pathological condition being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide depend on the specific physiological or pathological condition being studied. In general, 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide can affect various functions such as motor control, reward, and cognition by altering the activity of dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more precise manipulation of dopamine activity in the brain. However, one limitation is that 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide can have off-target effects on other receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research involving 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide. One direction is to further study the role of dopamine in various physiological and pathological conditions, such as Parkinson's disease, addiction, and schizophrenia. Another direction is to develop more selective dopamine D1 receptor antagonists that can be used to better understand the specific functions of this receptor in the brain.
Métodos De Síntesis
The synthesis of 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide involves the reaction of 2-aminobenzoic acid with isopropylamine to form 2-(isopropylamino)benzoic acid. This intermediate is then reacted with 6-bromohexanoyl chloride to form the final product, 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide.
Aplicaciones Científicas De Investigación
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide is commonly used in scientific research to study the role of dopamine in various physiological and pathological conditions. It is particularly useful in studying the dopamine D1 receptor, which is involved in various functions such as motor control, reward, and cognition.
Propiedades
IUPAC Name |
2-[6-(propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.BrH/c1-13(2)18-11-7-3-4-8-12-19-16(20)14-9-5-6-10-15(14)17(19)21;/h5-6,9-10,13,18H,3-4,7-8,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNGAOVMVVTCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCCN1C(=O)C2=CC=CC=C2C1=O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6088120.png)
![2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6088127.png)
![2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6088133.png)

![tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate](/img/structure/B6088144.png)
![1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6088155.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6088164.png)
![N-methyl-1-(3-methyl-2-pyridinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6088176.png)
![6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6088190.png)


![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)
